molecular formula C9H13NO2 B1396823 Ethyl 3-(1H-pyrrol-2-yl)propanoate CAS No. 55490-37-4

Ethyl 3-(1H-pyrrol-2-yl)propanoate

Cat. No. B1396823
CAS RN: 55490-37-4
M. Wt: 167.2 g/mol
InChI Key: USVOOMQVSCOCMC-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrol-2-yl)propanoate, also known as 1H-Pyrrole-2-propanoic acid, ethyl ester, is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of pyrrole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a propanoate ester group . The exact structural details or the 3D conformation were not found in the retrieved sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, etc., are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Spectroscopic and Diffractometric Study

Ethyl 3-(1H-pyrrol-2-yl)propanoate has been studied for its polymorphic forms using spectroscopic and diffractometric techniques. These studies are crucial in understanding the physical and chemical properties of the compound, especially in the pharmaceutical industry where polymorphism can affect drug efficacy and stability. The research conducted by Vogt et al. (2013) demonstrated the use of various techniques like capillary powder X-ray diffraction and solid-state nuclear magnetic resonance to differentiate subtle structural differences in polymorphic forms (Vogt et al., 2013).

Synthesis and Chemical Reactivity

The compound is also explored in synthetic chemistry for the production of various derivatives. For instance, Khajuria et al. (2013) described a solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, highlighting its potential in organic synthesis and the development of new chemical entities (Khajuria et al., 2013).

Applications in Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been synthesized and evaluated for their potential therapeutic applications. Liu et al. (2019) synthesized a heterocyclic compound derived from this molecule and assessed its anti-cancer activity against gastric cancer cell lines (Liu et al., 2019).

Studies in Chemical Kinetics

The compound has been a subject of study in chemical kinetics as well. Farooq et al. (2014) conducted a comparative study of the kinetics of methyl and ethyl propanoate, which provides insights into the behavior of these compounds under various conditions, such as high temperatures (Farooq et al., 2014).

Enzyme-Catalyzed Synthesis

The enzyme-catalyzed synthesis of derivatives of this compound is another area of interest. Brem et al. (2010) explored a multienzymatic procedure for the synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids starting from racemic substrates (Brem et al., 2010).

Safety and Hazards

The safety and hazards associated with Ethyl 3-(1H-pyrrol-2-yl)propanoate are not explicitly mentioned in the retrieved sources .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(1H-pyrrol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of specific genes involved in metabolic pathways, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, altering their activity by either inhibiting or activating them . This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function . At high doses, it can induce toxic or adverse effects, such as cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of pyrrole derivatives . These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, this compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of intermediate metabolites that participate in further biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity, as its concentration in different cellular compartments determines its interaction with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for understanding its precise mechanism of action and its effects on cellular processes.

properties

IUPAC Name

ethyl 3-(1H-pyrrol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-4,7,10H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVOOMQVSCOCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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